molecular formula C19H25NO3 B8743141 Benzyl 2-cyclohexyl-4-oxopiperidine-1-carboxylate

Benzyl 2-cyclohexyl-4-oxopiperidine-1-carboxylate

Cat. No. B8743141
M. Wt: 315.4 g/mol
InChI Key: ZWHZRBYBQHWSHG-UHFFFAOYSA-N
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Patent
US08865701B2

Procedure details

Benzyl 2-cyclohexyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (35.25 g, 112 mmol) was dissolved in AcOH (450 ml) and added zinc dust (22.07 g, 337 mmol). The solution stirred at room temperature for 12 hours. The solution was filtered through celite and washed with EtOAc. The solvent was evaporated under reduced pressure and the product was purified by column chromatography on silica gel 30% EtOAc/Hexanes.
Name
Benzyl 2-cyclohexyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Quantity
35.25 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
22.07 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]2[CH2:12][C:11](=[O:13])[CH:10]=[CH:9][N:8]2[C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CC(O)=O.[Zn]>[CH:1]1([CH:7]2[CH2:12][C:11](=[O:13])[CH2:10][CH2:9][N:8]2[C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Benzyl 2-cyclohexyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Quantity
35.25 g
Type
reactant
Smiles
C1(CCCCC1)C1N(C=CC(C1)=O)C(=O)OCC1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
22.07 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was purified by column chromatography on silica gel 30% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1(CCCCC1)C1N(CCC(C1)=O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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